molecular formula C15H14N2O3 B6339259 2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester CAS No. 365542-68-3

2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester

Cat. No.: B6339259
CAS No.: 365542-68-3
M. Wt: 270.28 g/mol
InChI Key: RECNMHSEYYLDHL-VOTSOKGWSA-N
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Description

2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester is a high-purity chemical compound supplied for research applications. This compound, with the CAS Number 365542-69-4 , has a molecular formula of C15H14N2O3 and a molecular weight of 270.28 g/mol . The structural motif of this ester, featuring a benzoic acid core linked to a pyrimidine heterocycle via a vinyl bridge, makes it a valuable scaffold in medicinal chemistry and chemical biology research . The extended conjugated system suggests potential for the development of fluorescent probes or molecular sensors. It is offered with a guaranteed purity of 98.0% . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. All information provided is for research purposes.

Properties

IUPAC Name

methyl 2-methoxy-6-[(E)-2-pyrimidin-5-ylethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-19-13-5-3-4-12(14(13)15(18)20-2)7-6-11-8-16-10-17-9-11/h3-10H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECNMHSEYYLDHL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=CC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification and Methoxy Group Introduction

The benzoate backbone can be derived from 2-hydroxy-6-methylbenzoic acid, as outlined in patent CN113072441A. Key steps include:

  • Methylation : Reaction of 2-hydroxy-6-methylbenzoic acid with dimethyl sulfate in the presence of sodium hydroxide to yield 2-methoxy-6-methylbenzoic acid.

  • Esterification : Treatment with methanol under acidic conditions to form methyl 2-methoxy-6-methylbenzoate.

StepReagents/ConditionsProductYield
MethylationDimethyl sulfate, NaOH, 30–45°C2-Methoxy-6-methylbenzoic acid~95%
EsterificationH₂SO₄, MeOH, refluxMethyl 2-methoxy-6-methylbenzoate~90%

Vinyl Group Installation

The methyl group at position 6 is functionalized into a vinyl unit via dehydrogenation or halogenation followed by elimination. For example:

  • Halogenation : Bromination using N-bromosuccinimide (NBS) to form 6-bromo-2-methoxybenzoic acid methyl ester.

  • Dehydrohalogenation : Treatment with a strong base (e.g., KOtBu) to yield the vinyl derivative.

Pyrimidine Coupling Strategies

Heck Coupling

A palladium-catalyzed coupling between 6-bromo-2-methoxybenzoic acid methyl ester and pyrimidin-5-ylethene:

6-Br-benzoate+CH₂=CH-PyrimidinePd(OAc)₂, PPh₃, BaseTarget Compound\text{6-Br-benzoate} + \text{CH₂=CH-Pyrimidine} \xrightarrow{\text{Pd(OAc)₂, PPh₃, Base}} \text{Target Compound}

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃)

  • Base: Triethylamine

  • Solvent: DMF, 80°C, 12 h

  • Yield: ~70–75% (estimated)

Wittig Reaction

Formation of the vinyl bridge via reaction of a benzaldehyde intermediate with a pyrimidine-containing ylide:

6-Formyl-2-methoxybenzoate+Pyrimidin-5-ylmethyltriphenylphosphonium bromideBaseTarget Compound\text{6-Formyl-2-methoxybenzoate} + \text{Pyrimidin-5-ylmethyltriphenylphosphonium bromide} \xrightarrow{\text{Base}} \text{Target Compound}

Conditions :

  • Ylide generation: NaH or KOtBu

  • Solvent: THF, 0°C to room temperature

  • Stereoselectivity: Predominantly E-isomer due to stabilized ylide

One-Pot Diazotization and Coupling

Adapting methodologies from patent CN113072441A, a diazotization-hydrolysis sequence could introduce hydroxyl groups for subsequent functionalization:

  • Diazotization : Treat 2-amino-6-methylbenzoate with NaNO₂/H₂SO₄.

  • Hydrolysis : Generate 2-hydroxy-6-methylbenzoate.

  • Vinylation : Oxidative coupling with pyrimidine-5-carbaldehyde under acidic conditions.

Challenges and Optimization

  • Stereochemical Control : Ensuring E-selectivity in vinylation steps requires precise catalyst selection (e.g., PdCl₂(PPh₃)₂ for Heck reactions).

  • Purification : High-vacuum distillation (as described in) or chromatography may be needed to isolate the product from regioisomers.

  • Stability : The vinylpyrimidine group is prone to oxidation; reactions should be conducted under inert atmospheres.

Industrial Scalability Considerations

  • Catalyst Recovery : Palladium carbon (Pd/C) from hydrogenation steps can be recycled to reduce costs.

  • Solvent Choice : Methanol and water are preferred for sustainability, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-Hydroxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester.

    Reduction: 2-Methoxy-6-(2-pyrimidin-5-yl-ethyl)-benzoic acid methyl ester.

    Substitution: 2-Halo-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester.

Scientific Research Applications

2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Molecular Formula Molecular Weight Structural Feature Potential Application
2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester 365542-68-3 C₁₅H₁₄N₂O₃ 270.28 Vinyl-pyrimidine group Research chemical, drug intermediates
2-Methoxy-6-(2-pyrimidin-5-yl-ethyl)-benzoic acid methyl ester 365542-70-7 C₁₅H₁₆N₂O₃ 272.30 Ethyl linker instead of vinyl Enhanced stability, reduced conjugation
2-(2-(4-Chloro-thiazol-5-yl)-vinyl)-6-methoxy-benzoic acid ethyl ester 365542-32-1 C₁₅H₁₃ClNO₃S 322.78 Chlorothiazole substituent, ethyl ester Pharmaceutical intermediates
2-Methoxy-6-(2-thiophen-2-yl-vinyl)-benzoic acid methyl ester 1171924-45-0 C₁₅H₁₄O₃S 274.33 Thiophene-vinyl group Organic electronics, materials science
Methyl 2-(((((4,6-dimethyl-2-pyrimidinyl)amino)=carbonyl)amino)sulfonyl)benzoate - C₁₄H₁₆N₄O₅S 368.36 Sulfonylurea group Herbicidal activity (e.g., sulfometuron-methyl)

Structural and Functional Differences

Vinyl vs. Ethyl Linkers

Replacing the vinyl group in the parent compound with an ethyl linker (CAS 365542-70-7) reduces conjugation, which may lower UV absorption and alter electronic properties. The ethyl variant’s higher molecular weight (272.30 vs. 270.28 g/mol) also suggests differences in solubility and diffusion kinetics .

Heterocyclic Substituents
  • Pyrimidine vs. Thiazole/Thiophene : The pyrimidine ring in the parent compound (a nitrogen-rich heterocycle) contrasts with the chlorothiazole (CAS 365542-32-1) and thiophene (CAS 1171924-45-0) analogs. Thiazole’s electron-withdrawing chlorine enhances electrophilicity, making it suitable for covalent binding in drug design. Thiophene, a sulfur-containing heterocycle, improves π-π stacking in conductive materials .
Ester Modifications
Sulfonylurea Derivatives

Compounds like sulfometuron-methyl () incorporate sulfonylurea moieties, enabling herbicidal activity through acetolactate synthase inhibition. The parent compound lacks this functionality, limiting its utility in agriculture but preserving focus on therapeutic research .

Material Science Potential

The thiophene analog (CAS 1171924-45-0) demonstrates how heterocycle choice impacts material properties. Thiophene’s electron-rich structure enhances charge transport, making it valuable in organic semiconductors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester, and how can purity be optimized?

  • Methodology : The compound’s vinyl-pyrimidine moiety suggests the use of cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to link the pyrimidine and benzoic acid ester subunits. For example, a palladium-catalyzed coupling between 5-bromopyrimidine and a pre-functionalized benzoic acid methyl ester derivative could be employed . Purification via column chromatography (silica gel, gradient elution) and recrystallization (e.g., using methanol/water mixtures) ensures high purity (>95%). Confirm purity via HPLC with a C18 column and UV detection at 254 nm, referencing retention times of structurally similar benzoic acid esters .

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., CDCl3_3 or DMSO-d6_6) to confirm vinyl linkage (doublet signals at δ 6.5–7.5 ppm) and ester group (singlet at δ 3.8–4.0 ppm for OCH3_3) .
  • X-ray crystallography : Resolve crystal structure to verify stereochemistry and intermolecular interactions (e.g., π-π stacking of the pyrimidine ring) .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion confirmation.

Q. What solvents are optimal for solubility and stability studies?

  • Methodology : Based on analogs like methoxy-benzoic acid esters, the compound is likely soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Test solubility via turbidimetric titration. Stability studies should include HPLC-MS monitoring under varying pH (2–12) and temperatures (4°C–40°C) to identify degradation products .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential biological activity?

  • Methodology :

  • Synthetic modifications : Introduce substituents (e.g., halogens, methyl groups) at the pyrimidine C-2 or benzoic acid C-4 positions to assess impact on bioactivity .
  • Biological assays : Screen against enzyme targets (e.g., kinases or sulfonylurea receptors) using fluorescence-based assays. Compare IC50_{50} values with commercial pyrimidine derivatives .
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., HER2 kinase), focusing on hydrogen bonding with the methoxy group and π-stacking of the pyrimidine ring .

Q. What computational approaches can predict electronic properties relevant to reactivity?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • TD-DFT : Simulate UV-Vis spectra (λmax_{\text{max}} ~280–320 nm for conjugated systems) and compare with experimental data .

Q. How can contradictory data in solubility or thermal stability be resolved?

  • Methodology :

  • Differential Scanning Calorimetry (DSC) : Measure melting points and detect polymorphic transitions. Discrepancies may arise from crystalline vs. amorphous forms .
  • Solvent effects : Test solubility in binary solvent systems (e.g., ethanol/water) to identify co-solvency trends. Contradictory reports may stem from impurities or hydration states .

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